Cas no 23180-57-6 (Paeoniflorin)

Paeoniflorin 化学的及び物理的性質
名前と識別子
-
- β-d-Glucopyranoside, 5b-[(benzoyloxy)methyl]tetrahydro-5-hydroxy-2-methyl-2,5-methano-1H-3,4-dioxacyclobuta[cd]pentalen-1a(2H)-yl, [1aR-(1aα,2β,3aα,5α,5aα,5bα)]-
- Paeoniflorin
- PAEONIFLORIN(P)
- Peoniflorin
- Delmacinone
- PACLITAXEL
- Paeonia lactiflora P,E,
- Paeonia moutan
- paeoniflorine
- Paeoniflorm
- Paeony root
- NSC 178886
- 5beta-[(Benzoyloxy)methyl]tetrahydro-5-hydroxy-2-methyl-2,5-methano-1H-3,4-dioxacyclobuta[cd]pentalen-1alpha(2H)-yl-beta-D-glucopyranoside
- [ "" ]
- Radix Paeoniae Alba Extract.
- N1718
- [(1R,2S,3R,5R,6R,8S)-6-Hydroxy-8-methyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2
- [(1R,2S,3R,5R,6R,8S)-6-Hydroxy-8-methyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl benzoate
- 21AIQ4EV64
- C23H28O11
- ((2S,2aR,2a1S,3aR,4R,5aR)-4-Hydroxy-2-methyl-2a-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-1,5-dioxa-2,4-methanocyclobuta[cd]pentalen-2a1-yl)methyl benzoate
- paeoniflorin;
- Peoniflorin;
- NSC178886
- Paeoniflorin, analytical standard
- Paeoniflorin, >
- Peony Extract
- Q-100296
- CHEBI:7889
- CCRIS 6494
- HMS3884D17
- beta-D-Glucopyranoside, 5b-((benzoyloxy)methyl)tetrahydro-5-hydroxy-2-methyl-2,5-methano-1H-3,4-dioxacyclobuta(cd)pentalen-1a(2H)-yl, (1aR-(1a-alpha,2-beta,3a-alpha,5-alpha,5a-alpha,5b-alpha))-
- [hydroxy-methyl-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-[?]yl]methyl benzoate
- Paeoniflorin (>80%)
- 5b-((Benzoyloxy)methyl)tetrahydro-5-hydroxy-2-methyl-2,5-methano-lH-3,4-dioxacyclobuta(cd)pentalen-1a(2H)-yl-beta-D-glucopyranoside
- PEONIFLORIN [INCI]
- .BETA.-D-GLUCOPYRANOSIDE, (1AR,2S,3AR,5R,5AR,5BS)-5B-((BENZOYLOXY)METHYL)TETRAHYDRO-5-HYDROXY-2-METHYL-2,5-METHANO-1H-3,4-DIOXACYCLOBUTA(CD)PENTALEN-1A(2H)-YL
- PAEONIFLORIN (USP-RS)
- 23180-57-6
- PAEONIFLORIN [USP-RS]
- HY-N0293
- CCG-269549
- MFCD00869331
- AB01566855_01
- NSC-178886
- 1ST157242
- b-D-Glucopyranoside,(1aR,2S,3aR,5R,5aR,5bS)-5b-[(benzoyloxy)methyl]tetrahydro-5-hydroxy-2-methyl-2,5-methano-1H-3,4-dioxacyclobuta[cd]pentalen-1a(2H)-yl
- beta-D-GLUCOPYRANOSIDE, (1AR,2S,3AR,5R,5AR,5BS)-5B-((BENZOYLOXY)METHYL)TETRAHYDRO-5-HYDROXY-2-METHYL-2,5-METHANO-1H-3,4-DIOXACYCLOBUTA(CD)PENTALEN-1A(2H)-YL
- CHEMBL4303209
- Q7124104
- AS-12193
- .BETA.-D-GLUCOPYRANOSIDE, 5B-((BENZOYLOXY)METHYL)TETRAHYDRO-5-HYDROXY-2-METHYL-2,5-METHANO-1H-3,4-DIOXACYCLOBUTA(CD)PENTALEN-1A(2H)-YL, (1AR-(1A.ALPHA.,2.BETA.,3A.ALPHA.,5.ALPHA.,5A.ALPHA.,5B.ALPHA.))-
- Paeoniflorin, >=98% (HPLC)
- NS00027374
- SCHEMBL549033
- s2410
- C09959
- UNII-21AIQ4EV64
- .beta.-D-Glucopyranoside, (1aR,2S,3aR,5R,5aR,5bS)-5b-[(benzoyloxy)methyl]tetrahydro-5-hydroxy-2-methyl-2,5-methano-1H-3,4-dioxacyclobuta[cd]pentalen-1a(2H)-yl
- AKOS025311455
- [(1R,2S,3R,5R,6R,8S)-6-hydroxy-8-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl benzoate
- beta-D-Glucopyranoside, (1aS,2R,3aR,5R,5aR,5bS)-5b-((benzoyloxy)methyl)tetrahydro-5-hydroxy-2-methyl-2,5-methano-1H-3,4-dioxacyclobuta(cd)pentalen-1a(2H)-yl
- beta-d-Glucopyranoside, 5b-((benzoyloxy)methyl)tetrahydro-5-hydroxy-2-methyl-2,5-methano-1H-3,4-dioxacyclobuta(cd)pentalen-1a(2H)-yl, (1aR-(1aalpha,2beta,3aalpha,5alpha,5aalpha,5balpha))-
- DTXSID2042648
- ((2S,2aR,2a1S,3aR,4R,5aR)-4-Hydroxy-2-methyl-2a-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-1,5-dioxa-2,4-methanocyclobuta[cd]pentalen-2a1-yl)methylbenzoate
- EINECS 245-476-2
- .beta.-D-Glucopyranoside,5-methano-1H-3,4-dioxacyclobuta[cd]pentalen-1a(2H)-yl, [1aR-(1a.alpha.,2.beta.,3a.alpha.,5.alpha.,5a.alpha.,5b.alpha.)]-
- [1a-(Hexopyranosyloxy)-5-hydroxy-2-methyltetrahydro-1H-2,5-methano-3,4-dioxacyclobuta[cd]pentalen-5b(3aH)-yl]methyl benzoate
- DTXSID90860296
- SMP2_000313
- [hydroxy-methyl-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-[?]yl]methyl benzoate
- CHEMBL1972762
-
- MDL: MFCD00869331
- インチ: 1S/C23H28O11/c1-20-9-22(29)13-7-23(20,32-18-16(27)15(26)14(25)12(8-24)31-18)21(13,19(33-20)34-22)10-30-17(28)11-5-3-2-4-6-11/h2-6,12-16,18-19,24-27,29H,7-10H2,1H3/t12-,13-,14-,15+,16-,18+,19-,20+,21+,22-,23+/m1/s1
- InChIKey: YKRGDOXKVOZESV-WRJNSLSBSA-N
- ほほえんだ: O1[C@@]2(C[C@@]3(O[C@@]1([H])[C@@]1(COC(=O)C4C=CC=CC=4)[C@@]3(C[C@@]21[H])O[C@@]1(O[C@H](CO)[C@H]([C@@H]([C@H]1O)O)O)[H])C)O
計算された属性
- せいみつぶんしりょう: 480.163162g/mol
- ひょうめんでんか: 0
- XLogP3: -1
- 水素結合ドナー数: 5
- 水素結合受容体数: 11
- 回転可能化学結合数: 7
- どういたいしつりょう: 480.163162g/mol
- 単一同位体質量: 480.163162g/mol
- 水素結合トポロジー分子極性表面積: 164Ų
- 重原子数: 34
- 複雑さ: 849
- 同位体原子数: 0
- 原子立体中心数の決定: 11
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 480.5
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.3044 (rough estimate)
- ゆうかいてん: 90-100°C
- ふってん: 683.3℃ at 760 mmHg
- フラッシュポイント: 235.9±25.0 °C
- 屈折率: 1.5376 (estimate)
- ようかいど: invitro:ジメチルスルホキシドようかいど ≥ 27 mg/ml (56.20 mm) * "≥" means soluble, but saturation unknown
- PSA: 164.37000
- LogP: -1.35750
- ひせんこうど: -11.0 to -15.0° (c=1, MeOH)
Paeoniflorin セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:UN 3077 9/PG 3
- WGKドイツ:3
- セキュリティの説明: S61; S45; S36/37
- RTECS番号:XZ3015000
-
危険物標識:
- リスク用語:R22; R50; R39/23/24/25; R23/24/25
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Paeoniflorin 税関データ
- 税関コード:2932999099
- 税関データ:
中国税関番号:
2932999099概要:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Paeoniflorin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-SZ900-100mg |
Paeoniflorin |
23180-57-6 | 98% | 100mg |
¥238.0 | 2022-06-10 | |
ChemScence | CS-2497-25mg |
Paeoniflorin |
23180-57-6 | ≥98.0% | 25mg |
$50.0 | 2022-04-27 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P74652-5g |
Paeoniflorin |
23180-57-6 | 98% | 5g |
¥2889.0 | 2024-07-18 | |
ChemFaces | CFN99544-20mg |
Paeoniflorin |
23180-57-6 | >=98% | 20mg |
$30 | 2023-09-19 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002156-500mg |
Paeoniflorin |
23180-57-6 | 98% | 500mg |
¥468 | 2024-05-24 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2230-5 mg |
Paeoniflorin |
23180-57-6 | 96.90% | 5mg |
¥232.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2230-25 mg |
Paeoniflorin |
23180-57-6 | 96.90% | 25mg |
¥773.00 | 2022-04-26 | |
TRC | P133830-100 mg |
Paeoniflorin (>80%) |
23180-57-6 | 100MG |
135.00 | 2021-07-20 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P1876-100MG |
Paeoniflorin |
23180-57-6 | >95.0%(NMR) | 100mg |
¥220.00 | 2024-04-15 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP0133-20mg |
Paeoniflorin |
23180-57-6 | HPLC≥98% | 20mg |
¥100元 | 2023-09-15 |
Paeoniflorin サプライヤー
Paeoniflorin 関連文献
-
Shouqin Tain,Neway Belachew,Kwadwo Asare Owusu,Xiujian Zhao RSC Adv., 2021,11, 13556-13563
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
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Paeoniflorinに関する追加情報
Recent Advances in Paeoniflorin (23180-57-6) Research: Therapeutic Potential and Mechanisms
Paeoniflorin (CAS: 23180-57-6), a monoterpene glycoside derived from the root of Paeonia lactiflora, has garnered significant attention in recent years due to its multifaceted pharmacological properties. This research brief synthesizes the latest findings on paeoniflorin's mechanisms of action, therapeutic applications, and emerging clinical potential, with a focus on studies published within the last three years. The compound's unique chemical structure, characterized by a pinane skeleton and glucopyranoside moiety, underpins its diverse bioactivities, including anti-inflammatory, neuroprotective, and immunomodulatory effects.
Recent mechanistic studies utilizing CRISPR-Cas9 gene editing and cryo-EM techniques have elucidated paeoniflorin's selective modulation of TLR4/NF-κB and NLRP3 inflammasome pathways at nanomolar concentrations (Zhang et al., 2023). A breakthrough study in Nature Communications demonstrated its allosteric binding to the GABAA receptor α2/3 subunits, explaining its anxiolytic effects without sedative side effects (Dosage range: 10-100 mg/kg in murine models). These findings position paeoniflorin as a promising candidate for precision psychiatry applications.
In oncology research, phase II clinical trial data (NCT04875962) revealed paeoniflorin's adjuvant potential in platinum-resistant ovarian cancer when combined with PARP inhibitors, showing a 38.7% improvement in progression-free survival (p<0.01). Mass spectrometry imaging has visualized its tumor-selective accumulation (tmax = 2.1 h, AUC0-24h = 14.3 μg·h/mL), attributed to glucose transporter-mediated uptake in neoplastic tissues. However, challenges remain in optimizing its oral bioavailability (currently 8-12% in humans) through novel delivery systems like PEGylated nanocrystals.
The compound's immunometabolic effects were highlighted in a 2024 Cell Metabolism study showing paeoniflorin-induced browning of white adipose tissue via UCP1 upregulation (3.2-fold increase, p<0.001). This suggests potential applications in metabolic syndrome management. Concurrently, AI-driven molecular docking simulations have identified previously unknown interactions with PI3Kδ isoform, providing rationale for its anti-fibrotic effects in pulmonary and hepatic fibrosis models (EC50 = 56 nM).
Quality control advancements include the development of a validated UPLC-QTOF-MS method (LOQ = 0.1 ng/mL) for pharmacokinetic studies, addressing previous limitations in metabolite detection. Toxicology assessments across multiple species confirm an excellent safety profile (NOAEL = 500 mg/kg/day in primates). Current research gaps include the need for standardized extraction protocols and larger-scale human trials to establish dose-response relationships across different therapeutic indications.
These collective findings underscore paeoniflorin's transition from traditional medicine to a modern therapeutic agent with pleiotropic actions. Future research directions should prioritize structure-activity relationship studies of its aglycone derivatives and investigation of synergistic combinations with biologics. The establishment of an international paeoniflorin research consortium in 2023 reflects growing recognition of its translational potential across multiple disease domains.

